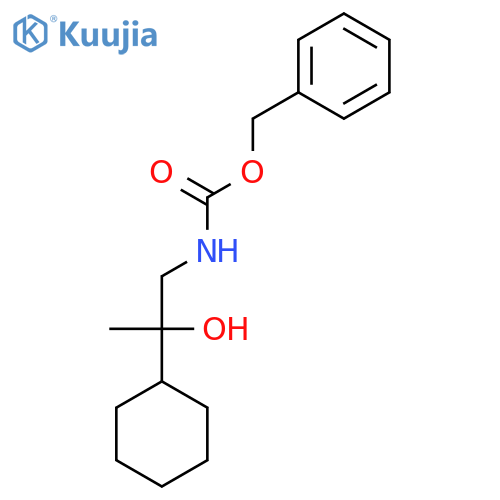Cas no 2680674-63-7 (benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate)

2680674-63-7 structure
商品名:benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680674-63-7
- benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate
- EN300-28288513
-
- インチ: 1S/C17H25NO3/c1-17(20,15-10-6-3-7-11-15)13-18-16(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,15,20H,3,6-7,10-13H2,1H3,(H,18,19)
- InChIKey: JSHBRHRXENLKSJ-UHFFFAOYSA-N
- ほほえんだ: OC(C)(CNC(=O)OCC1C=CC=CC=1)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 291.18344366g/mol
- どういたいしつりょう: 291.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288513-1g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28288513-0.1g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28288513-0.25g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28288513-0.5g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28288513-5g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28288513-0.05g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28288513-2.5g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28288513-5.0g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28288513-10.0g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28288513-1.0g |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
2680674-63-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 |
benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
2680674-63-7 (benzyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
